
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is an organosulfur compound characterized by a five-membered ring structure containing one sulfur atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione typically involves the reaction of a 2-chloro-3-cyclopropyl-1,2,4-thiadiazole compound with sodium hypochlorite in an aqueous medium. The reaction is carried out at a temperature of 60°C and a pH of 8.0. The product is then purified by recrystallization and characterized using spectroscopic methods including NMR, IR, and MS.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione has been used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is not fully understood. it is believed to act as an electron-donating group and as a nucleophile in electrophilic substitution reactions. It interacts with other molecules in aqueous solutions, forming hydrogen bonds and increasing the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-cyclopropyl-1,2,4-thiadiazole: This compound shares a similar thiadiazole ring structure but has a chlorine substituent instead of a thione group.
3-Cyclopropyl-1,2,4-thiadiazol-5-amine: Another similar compound with an amine group instead of a thione group.
Uniqueness
3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828934-79-8 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8) |
InChI Key |
SOWTYXCGWLFGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=S)SN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
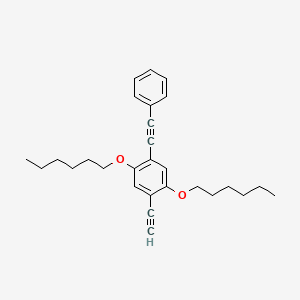
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
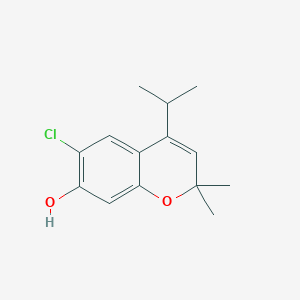
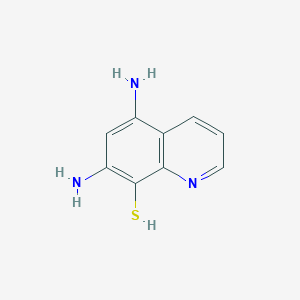
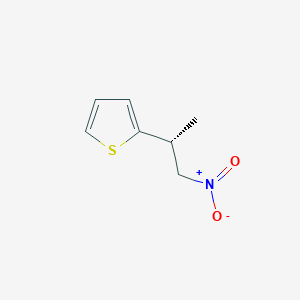
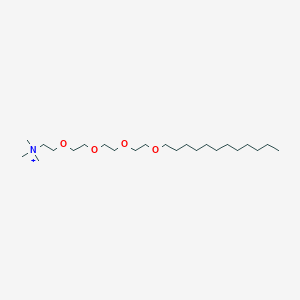
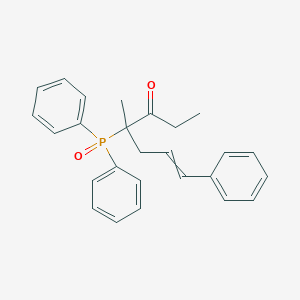
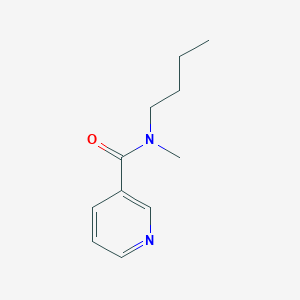
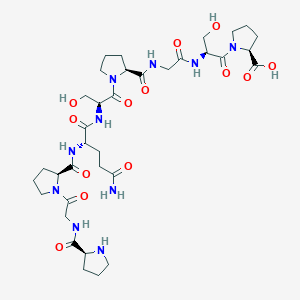
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
![3-[Dimethyl(prop-2-en-1-yl)silyl]propan-1-amine](/img/structure/B12538296.png)


